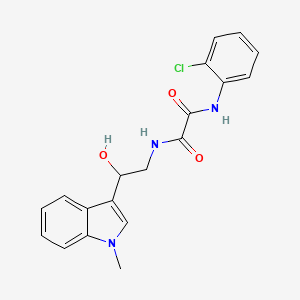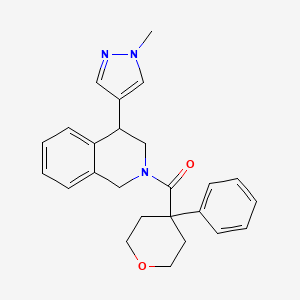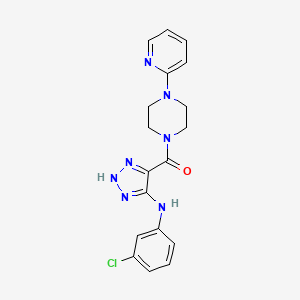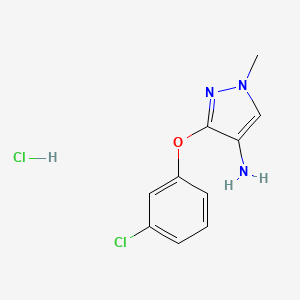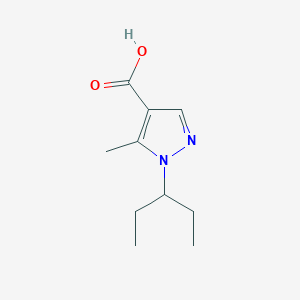![molecular formula C14H10N4O3S B2959019 Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate CAS No. 189278-35-1](/img/structure/B2959019.png)
Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C14H10N4O3S . It is a complex organic compound that contains several functional groups, including an amino group, a cyano group, a furan ring, a pyridine ring, a sulfanyl group, and an acetate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio (seleno)amides and 4-methylmorpholine resulted in the formation of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates . This reaction involved the exchange of the CH acid components . Another synthesis method involved the condensation of acetaldehyde with a twofold excess of cyanothioacetamide and N-methylmorpholine .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Ligands with Antineuropathic Activity :
- A study by Betti et al. (2019) synthesized a series of amino-3,5-dicyanopyridines, exhibiting high to good human A1AR affinity and an inverse agonist profile. Some derivatives, including this compound, showed potential in reducing oxaliplatin-induced neuropathic pain, similar to the non-selective AR antagonist caffeine (Betti et al., 2019).
Antiprotozoal Agents :
- Ismail et al. (2004) reported on novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, indicating the potential of related compounds in treating protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds :
- Dyachenko et al. (2015) focused on synthesizing substituted tetrahydroquinoline-carbonitriles, which could form the basis for further pharmacological studies (Dyachenko et al., 2015).
Antimicrobial Activity :
- A study by El-Shehry et al. (2020) synthesized new compounds, including those similar to Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate, and evaluated their antimicrobial activity against various bacterial and fungal strains (El-Shehry et al., 2020).
Catalytic Hydrogenation Studies :
- Research by Sukhorukov et al. (2008) into the hydrogenation of dihydrooxazines might provide insights into chemical transformations relevant to compounds like Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate (Sukhorukov et al., 2008).
PKCtheta Inhibitors :
- Subrath et al. (2009) reported on 3-pyridinecarbonitriles with potential as PKCtheta inhibitors, a property that could be relevant for similar compounds (Subrath et al., 2009).
Agricultural Bioactivity :
- Zheng and Su (2005) designed polysubstituted pyridine derivatives with certain fungicidal and herbicidal activities, which highlights the potential agricultural applications of similar compounds (Zheng & Su, 2005).
Eigenschaften
IUPAC Name |
methyl 2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-20-11(19)7-22-14-9(6-16)12(10-3-2-4-21-10)8(5-15)13(17)18-14/h2-4H,7H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJNNAJYEQHOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

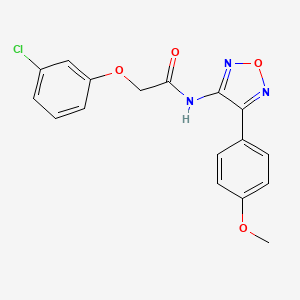
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
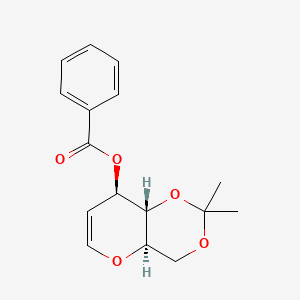
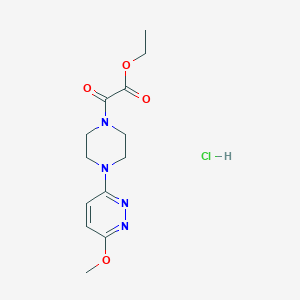
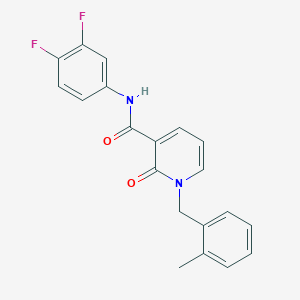
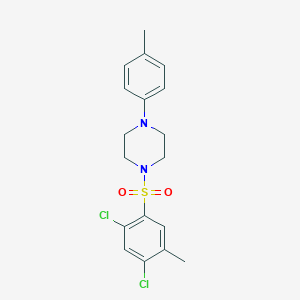
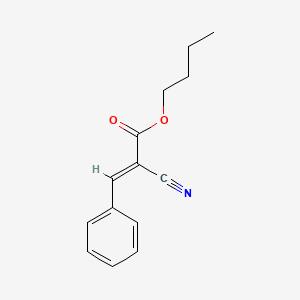
![2,3,3a,4,5,6,7,8,9,9a-Decahydro-1H-cycloocta[c]pyrrole;hydrochloride](/img/structure/B2958947.png)
![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)
